molecular formula C9H12O2 B1207043 2-Phenyl-1,2-propanediol CAS No. 4217-66-7

2-Phenyl-1,2-propanediol

Cat. No. B1207043
CAS RN: 4217-66-7
M. Wt: 152.19 g/mol
InChI Key: LNCZPZFNQQFXPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenyl-1,2-propanediol has been achieved through various methods, including enantioselective hydrogenation and the use of Baker's yeast for optically pure forms. For instance, the enantioselective hydrogenation of 1-Phenyl-1,2-propanedione has been studied using platinum catalysts modified with cinchonidine, resulting in a significant enantiomeric excess of (R)-1-hydroxy-1-phenylpropanone, demonstrating the effectiveness of this approach in achieving high enantioselectivity (E. Toukoniitty et al., 2001). Additionally, the use of baker's yeast has been shown to afford (1R, 2S)-1-phenyl-1, 2-propanediol in high chemical and optical yield, showcasing the utility of biocatalysis in synthesizing this compound (M. Takeshita & Takumi Sato, 1989).

Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,2-propanediol has been elucidated through various analytical techniques. Studies involving gas-phase electron diffraction and crystallography have provided detailed insights into its conformation and structure. For example, the molecular structures of phenylglyoxal and 1-phenyl-1,2-propanedione were studied, revealing nonplanar models with specific torsional angles, indicating the complexity of its structural dynamics (Q. Shen & K. Hagen, 1993).

Chemical Reactions and Properties

2-Phenyl-1,2-propanediol undergoes various chemical reactions, reflecting its versatile chemical properties. The compound's reactivity has been demonstrated in reactions such as ammonolysis, which yielded 1-Phenyl-1-amino-2, 3-propanediol, highlighting its potential for functional group transformations (SuamiTetsuo et al., 1956). Furthermore, its involvement in radical addition reactions with alkenes and alkynes under sunlamp photolysis has been explored, showcasing its utility in synthetic chemistry (J. Byers & G. Lane, 1993).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ammonolysis and Derivatives : 2,3-Epoxy-3-phenyl-1-propanol, closely related to 2-phenyl-1,2-propanediol, was studied for ammonolysis, leading to derivatives like 1-phenyl-1-amino-2, 3-propanediol, which have potential applications in synthetic chemistry (Suami et al., 1956).

  • Enantioselective Hydrogenation : Research on the enantioselective hydrogenation of 1-phenyl-1,2-propanedione to 1-hydroxy-1-phenylpropanone and 2-hydroxy-1-phenylpropanone demonstrated potential applications in producing chiral compounds for pharmaceuticals and fine chemicals (E. Toukoniitty et al., 2001).

  • Synthesis of Anti-inflammatory Agents : The catalytic hydrogenolysis of (S)-2-phenyl-1,2-propanediol has been applied in synthesizing optically active 2-arylpropanoic acid anti-inflammatory agents like (S)-ibuprofen (H. Ishibashi et al., 1999).

Biochemical and Biotechnological Applications

  • Precursor for Secondary Alcohols : Optically pure (S)-3-phenylthio-1,2-propanediol, derived from 1-hydroxy-3-phenylthio-2-propanone, has been used as a precursor for synthesizing both enantiomers of secondary alcohols, demonstrating its potential in chiral synthesis and pharmaceutical applications (Fujisawa et al., 1985).

  • Enantioselective Bio-oxidation : The enantioselective oxidation of 1-phenyl-1,2-propanediol mediated by microorganisms like baker's yeast highlights its potential use in producing chiral compounds for various industrial applications (Martins et al., 2011).

Analytical Chemistry Applications

  • Enantiodifferentiation in Wines : The study of enantiomeric distribution of 1,2-propanediol in wines as a potential marker for aroma adulteration demonstrates its application in food analysis and quality control (Langen et al., 2016).

  • Chiral Separation Techniques : The use of 1,2-propanediol derivatives in chiral ligand exchange micellar electrokinetic chromatography, highlights its role in enantiomeric separation, crucial for pharmaceutical and chemical analysis (Kodama et al., 2005).

Environmental and Forensic Science

  • Microbial Degradation Studies : Research on the microbial degradation of substances associated with clandestine drug laboratories, including derivatives of 1,2-propanediol, is significant for environmental impact assessment and forensic investigations (Janusz et al., 2003).

Safety And Hazards

2-Phenyl-1,2-propanediol is classified as a combustible solid . It’s recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed or inhaled, it’s advised to seek medical attention .

Relevant Papers

The relevant papers retrieved include a comprehensive review on microbial production of 1,2-propanediol , a spectroscopic and DFT investigation of 2-Phenyl-1,2-propanediol , and a safety data sheet for 2-Phenyl-1,2-propanediol .

properties

IUPAC Name

2-phenylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCZPZFNQQFXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863344
Record name 2-Phenylpropane-1,2-diol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,2-propanediol

CAS RN

4217-66-7
Record name (±)-2-Phenyl-1,2-propanediol
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Record name 2-Phenyl-1,2-propanediol
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Record name 4217-66-7
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Record name DL-2-phenylpropane-1,2-diol
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Synthesis routes and methods

Procedure details

To a solution of in prop-1-en-2-ylbenzene (commercially available from Sigma-Aldrich, Milwaukee, Wis.) (2 g, 16.9 mmol) in a THF (20 mL): H2O (10 mL) mixture were added N-methylmorpholine N-oxide (1.98 g, 16.9 mmol) and osmium tetroxide (429.90 mg, 1.6 mmol) at 0° C. The resulting reaction mixture was stirred for 2 hours at ambient temperature. After completion of reaction (monitored by TLC (TLC eluent: 30% EtOAc in petroleum ether)), the reaction mixture was diluted with water and extracted with EtOAc. The organic layers were combined and washed with water, washed with saturated NaCl solution, and dried on anhydrous Na2SO4. Then the organic layer was filtered and concentrated under vacuum to provide a residue which was purified by column chromatography eluting with 50-60% EtOAc in hexane to afford 2-phenylpropane-1,2-diol, 1.5 g (58.25%) as a colorless liquid. 1H NMR (400 MHz, DMSO-d6): δ 7.45-7.43 (m, 2H), 7.30-7.26 (m, 2H), 7.20-7.16 (m, 1H), 4.86 (s, 1H), 4.68 (t, J=6 Hz, 1H), 3.39 (d, J=6 Hz, 1H), 1.38 (s, 3H). (no MS ionization).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
429.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
E Toukoniitty, P Mäki-Arvela, M Kuzma, A Villela… - Journal of …, 2001 - Elsevier
Enantioselective hydrogenation of a diketone, 1-phenyl-1,2-propanedione was studied in a pressurized reactor at 5 bar and at 0–25C in different solvents: ethanol, ethyl acetate, and …
Number of citations: 97 www.sciencedirect.com
E Toukoniitty, P Mäki-Arvela, AK Neyestanaki… - Applied Catalysis A …, 2002 - Elsevier
Continuous enantioselective hydrogenation of 1-phenyl-1,2-propanedione was investigated at 25C and 5bar H 2 over a knitted Pt silica fiber catalyst modified with cinchonidine. The …
Number of citations: 35 www.sciencedirect.com
AJM Janssen, B Zwanenburg - Tetrahedron, 1991 - Elsevier
The Porcine Pancreatic Lipase (PPL)-catalyzed transesterification of 1-phenyl-1,2-ethanediol 1, 2-phenyl-1,2-propanediol 2 1,2-decanediol 3 1,2-pentanediol 4 1,2-butanediol 5 1,2-…
Number of citations: 55 www.sciencedirect.com
KS De Costa, SR Black, BF Thomas, JP Burgess… - Drug metabolism and …, 2001 - ASPET
α-Methylstyrene (AMS) is a volatile hydrocarbon used primarily in the production of specialty polymers and resins. In the present study, the tissue distribution, metabolism, and excretion …
Number of citations: 11 dmd.aspetjournals.org
K Huang, HW Liu, X Dou, MY Huang… - Polymers for …, 2003 - Wiley Online Library
Silica‐supported chitosan–osmium tetroxide complex was prepared by a very simple method. This complex (SiO 2 ‐CS‐OsO 4 ) has been found to be able to catalyze the …
Number of citations: 30 onlinelibrary.wiley.com
EL Eliel, JP Freeman - Journal of the American Chemical Society, 1952 - ACS Publications
Optically active 2-chloro-2-phenylpropionic acid and its methyl ester are readily reduced to active 2-phenyl-l-propanol by lithium aluminum hydride in either tetrahydrofuran or ether …
Number of citations: 80 pubs.acs.org
M Nukui, Y Ohkatsu, T Tsuruta - Die Makromolekulare Chemie, 1982 - Wiley Online Library
Styrene homologues (styrene, α‐methylstyrene, and β‐methylstyrene) were copolymerized with oxygen to produce optically active copolymers in the presence of a chiral Co(II) (…
Number of citations: 5 onlinelibrary.wiley.com
ST Chen, JM Fang - The journal of organic chemistry, 1997 - ACS Publications
By the catalysis of AK or porcine pancreas lipases, 3-iodo-2-phenyl-1,2-propanediol, 1-(hydroxymethyl)-1-phenyloxirane, 2-(iodomethyl)-4-phenyl-3-butyne-1,2-diol, 2-(iodomethyl)-4-(…
Number of citations: 77 pubs.acs.org
P Ferraboschi, S Casati, P Grisenti… - Tetrahedron: Asymmetry, 1994 - Elsevier
The Pseudomonas fluorescens (P. cepacia) lipase-catalyzed irreversible transesterification of 2-phenyl-1,2-propanediol 1a is not enantioselective, whereas the diols 1b and 1c are …
Number of citations: 8 www.sciencedirect.com
IH Hanna, JF Teiber, KL Kokones… - Archives of Biochemistry …, 1998 - Elsevier
Escherichia coliwas used to express the two closely related cytochromes P450 2B1 and 2B2 and two mutants of 2B2 in which residues Gly-303 and Ala-363 were replaced by Ser and …
Number of citations: 216 www.sciencedirect.com

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